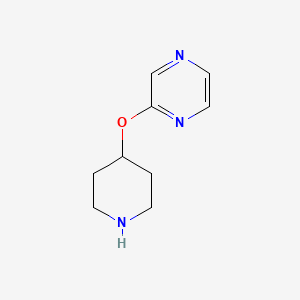

2-(Piperidin-4-yloxy)pyrazine

Beschreibung

Academic Significance of Nitrogenous Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net Their prevalence stems from their unique electronic properties and their ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and biological activity. researchgate.net The presence of nitrogen atoms within a cyclic framework can influence a molecule's polarity, basicity, and metabolic stability, making these scaffolds highly valuable in the design of new drugs. nih.gov It is estimated that approximately 60% of all unique small-molecule drugs contain at least one nitrogen-based heterocycle, underscoring their profound impact on modern medicine. researchgate.net

The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. chemimpex.comCurrent time information in New York, NY, US. Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chemimpex.com Similarly, the piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most frequently encountered scaffolds in approved drugs. acs.org Its conformational flexibility and ability to be functionalized make it a versatile component in the design of compounds targeting a diverse array of biological targets. nih.gov

Structural Framework of 2-(Piperidin-4-yloxy)pyrazine within Heterocyclic Chemistry

The chemical compound this compound is characterized by the ether linkage of a piperidine ring at its 4-position to the 2-position of a pyrazine ring. This unique arrangement combines the structural features of both a saturated and an aromatic heterocycle.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃N₃O |

| Molecular Weight | 179.22 g/mol |

| SMILES | C1CNCCC1OC2=NC=CN=C2 |

| InChI Key | KFNFTHXHLCBICA-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases.

The compound is often utilized in its dihydrochloride (B599025) salt form, this compound dihydrochloride, which enhances its solubility in aqueous media, a desirable property for many experimental and synthetic applications. jocpr.com

Conceptual Underpinnings of Scaffold-Based Chemical Design

Scaffold-based design is a powerful strategy in medicinal chemistry that involves the use of a common molecular framework, or scaffold, which is systematically decorated with various functional groups to create a library of related compounds. This approach allows for the efficient exploration of chemical space around a core structure that is known to interact with a particular biological target. The core scaffold provides the essential three-dimensional arrangement of functionalities required for binding, while the appended groups can be modified to fine-tune properties such as potency, selectivity, and pharmacokinetic profiles.

The use of "privileged scaffolds," which are molecular frameworks that can bind to multiple, unrelated biological targets, is a particularly effective approach in drug discovery. Both pyrazine and piperidine are considered privileged scaffolds, and their combination in this compound creates a molecule with significant potential as a starting point for the development of new therapeutic agents.

Detailed Research Findings

While direct and extensive research on the intrinsic biological activity of this compound is not widely published, its primary significance lies in its role as a crucial building block in the synthesis of more complex and biologically active molecules.

The compound has been instrumental in the development of novel inhibitors for various enzymes. For instance, it has been utilized as a key intermediate in the synthesis of a series of potent and selective inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). In this context, the pyrazine-piperidine core serves as a central scaffold to which other chemical moieties are attached to achieve the desired inhibitory activity.

Furthermore, derivatives of this compound have been investigated as inhibitors of histone acetyltransferases p300/CBP. acs.org In these studies, the piperidin-4-yloxy-pyrazine moiety was identified as a favored substituent group for achieving potent inhibitory activity against these cancer-related targets. acs.org

The synthesis of various derivatives involves the functionalization of the piperidine nitrogen. For example, it can be reacted with acid chlorides or other electrophiles to introduce a wide range of substituents, leading to the creation of diverse chemical libraries for screening against biological targets.

| Derivative Class | Therapeutic Target/Application |

| Pyrazole (B372694) Azabicyclo[3.2.1]octane Sulfonamides | N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors |

| Substituted 1,4-Pyrazines | Histone acetyltransferase (HAT) p300/CBP inhibitors acs.org |

| Aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}oxy)methyl]piperidin-1-yl}methanones | New chemical entities with potential pharmaceutical applications |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-piperidin-4-yloxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9/h5-8,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNFTHXHLCBICA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615576-64-2 | |

| Record name | 2-(piperidin-4-yloxy)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 2 Piperidin 4 Yloxy Pyrazine Scaffolds

Systematic Modification of the Pyrazine (B50134) Core

Impact of Substituent Position and Electronic Nature on Molecular Interactions

The introduction of substituents onto the pyrazine ring allows for the fine-tuning of a compound's properties. The position and electronic nature (i.e., electron-donating or electron-withdrawing) of these substituents are paramount in determining their effect on molecular interactions. Studies on related substituted pyrazine derivatives, such as amides of pyrazine-2-carboxylic acids, have shown that lipophilicity and biological activity are highly sensitive to these modifications. For instance, the introduction of a bulky, lipophilic tert-butyl group and an electron-withdrawing chlorine atom can significantly enhance lipophilicity and, in some cases, antimycobacterial activity. wikipedia.org

In studies of imidazo[1,2-a]pyrazine (B1224502) derivatives, which feature a fused ring system, substitution on the pyrazine portion of the core was found to be critical for activity. The placement of substituents at different positions (e.g., the 6- or 8-position) resulted in significant variations in inhibitory potency, underscoring the importance of substituent vectors for optimal interaction within the target's binding site. nih.gov These findings highlight that both steric bulk and electronic effects, such as the ability to form hydrogen bonds or engage in dipole interactions, are key considerations in the design of potent ligands based on the pyrazine core.

| Compound Class | Pyrazine Ring Substituent(s) | Observation |

| Amides of pyrazine-2-carboxylic acid | 5-tert-butyl, 6-chloro | Highest lipophilicity and significant antituberculotic activity observed. wikipedia.org |

| Imidazo[1,2-a]pyrazines | 6-bromo | Substitution at the 6-position was explored to probe SAR. nih.gov |

| Imidazo[1,2-a]pyrazines | 8-amino | Substitution at the 8-position was critical for inhibitory activity against VirB11 ATPase. nih.gov |

Bioisosteric Replacements of Pyrazine Nitrogen Atoms

Bioisosterism, the replacement of one chemical group with another that retains similar biological activity, is a common strategy in drug design. In the context of the pyrazine core, replacing one of the nitrogen atoms with a carbon-hydrogen (C-H) group results in a pyridine (B92270) ring. This seemingly subtle change can dramatically alter a molecule's properties. Pyrazine has a lower pKa than pyridine and possesses two hydrogen bond acceptor sites compared to pyridine's one. mdpi.com

This modification has been shown to have significant consequences for biological activity. For example, in a series of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the bioisosteric replacement of a pyridine ring with a pyridazine (B1198779) ring (which, like pyrazine, has two nitrogen atoms) led to a 30-fold decrease in affinity for the (α4)2(β2)3 subtype. nih.gov Conversely, in the development of kinase inhibitors, replacing the pyridine ring of sorafenib (B1663141) with a pyrazine ring resulted in an analog with superior cytostatic activity against several cancer cell lines. pharmablock.com These examples demonstrate that altering the number and position of nitrogen atoms in the aromatic core is a powerful tool for modulating target affinity and selectivity, as it directly impacts the hydrogen bonding patterns and electronic landscape of the scaffold.

| Original Scaffold | Bioisosteric Replacement | Target/Model System | Outcome of Replacement |

| Pyridine (in PHT) | Pyridazine | nAChR α4β2 | 30-fold lower binding affinity. nih.gov |

| Pyridine (in Sorafenib) | Pyrazine | Cancer Cell Lines (HeLa, A549) | Surpassed the original compound in cytostatic activity. pharmablock.com |

| Pyridine (in IDH1 Inhibitor) | Pyrazine | IDH1-R132H | Maintained effective inhibition and showed good BBB permeability. pharmablock.com |

Structural Variations of the Piperidine (B6355638) Moiety

The piperidine moiety anchors the scaffold to the pyrazine core via an ether linkage and presents its own substituents into the surrounding solvent or receptor environment. Its conformation and substitution pattern are critical determinants of binding affinity.

Conformational Analysis of Piperidine Ring Substituents

The piperidine ring typically adopts a low-energy chair conformation. Substituents on this ring can occupy either an axial or equatorial position, and this preference is governed by a complex interplay of steric and electronic factors. While bulky groups generally favor the less sterically hindered equatorial position, the introduction of electronegative atoms like fluorine can invert this preference.

Studies on fluorinated piperidines have revealed that a fluorine atom can favor the more sterically crowded axial position. This "axial-F preference" is attributed to stabilizing electronic interactions, such as hyperconjugation (donation of electron density from an adjacent C-H anti-periplanar bond into the C-F σ* antibonding orbital) and electrostatic charge-dipole interactions. These forces can outweigh the steric repulsion, leading to a conformational preference that has significant implications for how the molecule presents itself to a binding partner.

| Piperidine Substituent | Primary Factor(s) | Preferred Conformation |

| Bulky Alkyl Group | Steric Hindrance | Equatorial |

| Fluorine Atom | Hyperconjugation, Charge-Dipole Interactions | Axial (often favored over equatorial) |

Stereochemical Influence of Piperidine Chirality on Molecular Recognition

The introduction of substituents at positions other than C4 of the piperidine ring can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). Because biological targets like receptors and enzymes are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. nih.gov This stereoselectivity is a fundamental principle in pharmacology. thieme-connect.com

One enantiomer may bind with significantly higher affinity (the eutomer) than the other (the distomer). In a series of fibrinolysis inhibitors, the introduction of a methyl group at the 2-position of a piperidine ring led to a decrease in primary potency but a remarkable increase in selectivity over the off-target GABAa receptor. thieme-connect.com Similarly, the two enantiomers of the pyridine alkaloid anabasine (B190304) exhibit significant differences in their binding affinities and potencies at different nicotinic acetylcholine receptor subtypes. nih.gov These findings underscore the critical importance of controlling the stereochemistry of the piperidine ring to achieve both high potency and selectivity for the intended biological target. thieme-connect.com

| Compound/Class | Chiral Center Location | Stereochemical Observation |

| Fibrinolysis Inhibitors | 2-position of piperidine | Introduction of a methyl group significantly increased selectivity over the GABAa receptor. thieme-connect.com |

| Anabasine | 2-position of piperidine | Enantiomers show significant differences in binding affinity and potency at nAChR subtypes. nih.gov |

| CNS Agents | General | Stereochemical integrity is a critical factor in determining specific biological activities. nih.gov |

Incorporation of Bridged Aza-Bicyclic Systems for Conformational Restriction

To reduce the conformational flexibility of the piperidine ring and lock it into a more defined, potentially bioactive conformation, bridged aza-bicyclic systems can be used as piperidine replacements. These rigid scaffolds, such as nortropanes and 2-azanorbornanes, restrict the number of available conformations, which can reduce the entropic penalty upon binding to a receptor and thus increase affinity.

In a study on P2Y14R antagonists, the parent phenyl-piperidine compound was modified to include various bridged systems. The resulting analogs, including a stereochemically pure (S,S,S) 2-azanorbornane derivative, not only preserved but in some cases enhanced affinity for the human P2Y14R. Molecular modeling suggested that these rigid analogs could maintain stable and persistent interactions within the receptor binding site. This strategy of conformational restriction can also be used to modulate physicochemical properties, such as lipophilicity and aqueous solubility, by increasing the three-dimensionality (sp³ character) of the molecule.

Investigation of the Ether Linker's Role in Molecular Interactions

The ether linker, connecting the piperidine ring and the pyrazine moiety in the 2-(Piperidin-4-yloxy)pyrazine scaffold, is a critical determinant of the molecule's pharmacological activity. Its influence extends beyond simply connecting the two key structural fragments; it actively participates in ligand-target interactions and governs the molecule's conformational behavior, which is essential for optimal binding.

Conformation and Flexibility of the -O- Linkage

The ether oxygen atom and its adjacent bonds (C-O-C) introduce a degree of rotational freedom, yet this flexibility is constrained by both steric and electronic factors. The linkage allows the piperidine and pyrazine rings to adopt various spatial orientations relative to one another. However, the energetically preferred conformations are those that optimize the molecule's interaction with its biological target.

The oxygen atom itself plays a direct role in binding. As a hydrogen bond acceptor, it can form crucial interactions with specific amino acid residues within a receptor's binding pocket. For instance, in studies of analogous 4-oxypiperidine ether scaffolds targeting the histamine (B1213489) H3 receptor, molecular docking has revealed that the ether oxygen atom can form a key hydrogen bond with the hydroxyl group of a tyrosine residue (e.g., Tyr115). nih.gov This interaction serves as an anchor point, helping to correctly orient the ligand within the binding site.

The conformational flexibility of the ether linkage is a double-edged sword. While it allows the molecule to adapt to the topology of the binding site, excessive flexibility can be entropically unfavorable for binding. A ligand with high conformational freedom must "freeze" into a single bioactive conformation upon binding, which comes at an entropic cost, potentially lowering binding affinity. Research in related scaffolds has shown that replacing flexible alkyl chains attached to the ether with more rigid moieties, such as aromatic rings, can lead to higher affinity ligands. nih.gov This strategy effectively reduces the degrees of freedom, pre-organizing the molecule into a conformation that is more favorable for binding. nih.gov

| Parameter | Description | Significance in Molecular Interactions |

|---|---|---|

| Rotational Freedom | The C-O-C bond angle and dihedral angles allow for multiple conformations. | Enables the molecule to adopt an optimal orientation (the bioactive conformation) within the target's binding site. |

| Hydrogen Bonding | The ether oxygen acts as a hydrogen bond acceptor. | Can form direct, stabilizing interactions with hydrogen bond donor residues (e.g., Tyrosine, Serine) in the receptor pocket, anchoring the ligand. nih.gov |

| Conformational Rigidity | Introducing rigid or semi-rigid groups near the ether linker reduces flexibility. | Reduces the entropic penalty of binding, often leading to increased binding affinity by locking the molecule in a more bioactive conformation. nih.gov |

Computational and Theoretical Chemistry Approaches in 2 Piperidin 4 Yloxy Pyrazine Research

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural or property-based features of a molecule, known as molecular descriptors, with a specific chemical property. The goal is to develop a mathematical model that can predict the properties of new, unstudied molecules based solely on their structure.

The foundation of any QSPR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's topology, geometry, and electronic structure. For 2-(Piperidin-4-yloxy)pyrazine, a range of descriptors can be calculated in silico to predict its fundamental physicochemical attributes. These predictions are crucial for estimating its behavior in various chemical and biological environments.

While experimental data for this specific compound is scarce, computational tools can provide reliable estimates. Below is a table of predicted molecular descriptors and physicochemical properties for this compound.

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Weight | 179.23 g/mol | Calculation |

| Molecular Formula | C₉H₁₃N₃O | Calculation |

| XlogP | 0.2 | PubChemLite uni.lu |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |

| Topological Polar Surface Area (TPSA) | 47.3 Ų | Calculation |

Research on other pyrazine (B50134) derivatives demonstrates the practical application of QSPR. For instance, studies have successfully developed 2D-QSPR models to predict the olfactive thresholds of a series of 78 pyrazine compounds. ijournalse.orgresearchgate.net In these models, descriptors are calculated using software like Gaussian 09W and methods such as Density Functional Theory (DFT) at the B3LYP/6-31G(d) level. researchgate.netijournalse.org The resulting electronic and quantum chemical parameters are then correlated with the property of interest using statistical techniques like Multiple Linear Regression (MLR). ijournalse.orgijournalse.org Similarly, 3D-QSPR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for the odor properties of pyrazines. researchgate.net

Artificial Intelligence (AI) and Machine Learning (ML) in Chemical Design

Artificial intelligence and machine learning are transforming chemical research by enabling rapid prediction, optimization, and synthesis design. These tools learn from vast datasets of chemical reactions and molecular properties to make novel predictions that can bypass time-consuming experimental work. engineering.org.cn

AI models, particularly those based on deep learning, can predict the outcome of a chemical reaction with high accuracy. philadelphia.edu.jo Trained on millions of documented reactions from databases like Reaxys, these models learn the complex rules of chemical reactivity. acs.org For a molecule like this compound, an AI tool could be used to:

Predict Products: Given this compound and a set of reagents, the model can predict the most likely product structure(s).

Suggest Conditions: The AI can recommend optimal reaction conditions (e.g., solvent, temperature, catalyst) to achieve a desired transformation. philadelphia.edu.jo

Identify Reactivity Sites: Models can analyze the molecule's structure to highlight atoms or bonds most likely to participate in a reaction.

This predictive power is crucial for planning the synthesis of novel derivatives of this compound for use in materials science or drug discovery.

Machine learning models offer a powerful method for predicting the properties of molecules like this compound. aps.org Unlike QSPR, which often relies on linear models, ML techniques such as Gradient Boosting Machines and Deep Neural Networks (DNNs) can capture highly complex, non-linear relationships between a molecule's structure and its properties. nih.govresearchgate.net

Research into other heterocyclic compounds demonstrates this capability. For example, ML and deep learning models have been successfully used to predict the high-pressure density of thiophene (B33073) derivatives—another class of heterocyclic compounds—using critical properties (temperature, pressure, volume) and molecular weight as inputs. researchgate.netsemanticscholar.org In one study, the Light Gradient Boosting Machine (LightGBM) model showed superior performance with a high coefficient of determination (R² of 0.9999). researchgate.netsemanticscholar.org Similarly, ML models like Random Forest have been used to accurately predict the specific capacitance of nitrogen-doped biochar, which contains nitrogen heterocycles. researchgate.net

For this compound, a similar approach could be used to develop models that predict key properties such as solubility, boiling point, or binding affinity to a biological target, thereby accelerating the optimization process in a research and development setting.

AI retrosynthesis tools typically use a combination of deep learning and search algorithms. engineering.org.cnacs.org

Single-Step Prediction: A neural network first learns to suggest valid "disconnections" (retrosynthetic steps) for any given molecule. engineering.org.cn

Route Searching: A search algorithm, such as Monte Carlo Tree Search (MCTS), explores the vast number of possible disconnection pathways to identify the most promising and efficient synthetic routes. acs.org

Advanced Analytical Techniques for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. For 2-(Piperidin-4-yloxy)pyrazine, a suite of NMR experiments provides detailed information on its atomic connectivity and spatial arrangement.

High-resolution one-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected chemical shifts for this compound are predicted based on the analysis of its constituent pyrazine (B50134) and piperidine (B6355638) moieties. The pyrazine ring protons are expected to appear in the aromatic region, typically downfield due to the deshielding effect of the electronegative nitrogen atoms. The protons on the piperidine ring will exhibit more upfield shifts, characteristic of aliphatic amines. The methine proton at the 4-position of the piperidine ring, being attached to the oxygen atom, is anticipated to be the most downfield of the piperidine signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the pyrazine ring are expected to resonate at lower field (higher ppm) compared to the sp³ hybridized carbons of the piperidine ring. The carbon atom C4 of the piperidine ring, bonded to the oxygen, will be significantly deshielded compared to the other piperidine carbons.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H3 | 8.10 - 8.30 | - |

| Pyrazine-H5 | 8.00 - 8.20 | - |

| Pyrazine-H6 | 7.90 - 8.10 | - |

| Piperidine-H4 (CH-O) | 4.50 - 4.80 | 70.0 - 75.0 |

| Piperidine-H2, H6 (ax, eq) | 2.90 - 3.20 (eq), 2.50 - 2.80 (ax) | 45.0 - 50.0 |

| Piperidine-H3, H5 (ax, eq) | 1.90 - 2.10 (eq), 1.60 - 1.80 (ax) | 30.0 - 35.0 |

| Pyrazine-C2 | - | 155.0 - 160.0 |

| Pyrazine-C3 | - | 140.0 - 145.0 |

| Pyrazine-C5 | - | 135.0 - 140.0 |

| Pyrazine-C6 | - | 130.0 - 135.0 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the pyrazine ring (if applicable, depending on substitution patterns not specified) and, more importantly, would map out the entire spin system of the piperidine ring, confirming the connectivity from H2/H6 to H3/H5 and to the H4 methine proton sdsu.eduwikipedia.org.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively assign each proton signal to its corresponding carbon atom, for instance, linking the downfield methine proton signal to the oxygen-bearing C4 of the piperidine ring sdsu.eduwikipedia.org.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. This is particularly useful for connecting the pyrazine and piperidine fragments. A key correlation would be expected between the piperidine H4 proton and the pyrazine C2 carbon through the bridging oxygen atom, unequivocally confirming the ether linkage sdsu.eduwikipedia.org.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for the gross structure of this relatively rigid molecule, it could provide insights into the preferred conformation of the piperidine ring and its orientation relative to the pyrazine ring.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. While this compound is a small molecule, DOSY can be employed to investigate potential self-association or the formation of supramolecular assemblies in solution spectroscopyeurope.comrsc.org. In a DOSY experiment, all proton signals belonging to a single diffusing species will align horizontally. If the compound forms dimers or larger aggregates, a different diffusion coefficient would be observed compared to the monomeric species, providing valuable information on intermolecular interactions in solution spectroscopyeurope.comnih.gov.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, C₉H₁₃N₃O, providing strong evidence for its identity. The high mass accuracy of HRMS helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 180.1131 |

| [M+Na]⁺ | 202.0950 |

| [M+K]⁺ | 218.0689 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. The fragmentation of this compound is expected to proceed through cleavage of the ether bond and fragmentation of the piperidine ring nih.govresearchgate.netscielo.br.

Proposed Fragmentation Pathways:

Cleavage of the C-O ether bond: This can lead to the formation of a pyrazin-2-ol fragment and a piperidin-4-yl cation or vice versa.

Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic ring-opening reactions and loss of small neutral molecules like ethene or propene nih.govacs.org.

Loss of the piperidine moiety: A major fragmentation pathway is often the loss of the entire piperidine ring, leading to a protonated 2-hydroxypyrazine (B42338) ion.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

| 180.1131 | 97.0597 | C₅H₈N | Pyrazin-2-ol |

| 180.1131 | 84.0813 | C₄H₅N₃O | Piperidine cation |

| 84.0813 | 56.0626 | C₂H₄ | Fragment of piperidine |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. By measuring the vibrations of bonds, these techniques provide a molecular fingerprint. For this compound, IR and Raman spectroscopy are used to confirm the presence of the key structural components: the pyrazine ring, the piperidine ring, and the ether linkage.

The pyrazine ring, an aromatic heterocycle, exhibits characteristic ring stretching and bending vibrations. researchgate.netresearchgate.netwikipedia.org C-H stretching vibrations of the aromatic pyrazine ring are typically observed in the region of 3000-3100 cm⁻¹. C=N and C=C stretching vibrations within the pyrazine ring produce strong bands in the 1400-1600 cm⁻¹ region. jconsortium.com The piperidine ring, a saturated heterocycle, displays characteristic C-H stretching vibrations from its CH₂ groups just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). The N-H stretching vibration of the secondary amine in the piperidine ring is expected as a moderate band in the 3300-3500 cm⁻¹ region. nist.govchemicalbook.com The crucial C-O-C ether linkage that connects the two ring systems is identified by its characteristic asymmetric stretching vibration, which typically appears as a strong band in the 1050-1250 cm⁻¹ region.

While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, the two techniques provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the pyrazine ring, often give rise to strong signals in the Raman spectrum. researchgate.netnih.gov

A summary of expected vibrational frequencies for this compound is presented in Table 1.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| Piperidine N-H | Stretch | 3300 - 3500 | IR |

| Pyrazine C-H | Stretch | 3000 - 3100 | IR, Raman |

| Piperidine C-H | Stretch | 2850 - 2950 | IR, Raman |

| Pyrazine Ring | C=N, C=C Stretch | 1400 - 1600 | IR, Raman |

| Piperidine CH₂ | Bend (Scissoring) | 1440 - 1480 | IR |

| Ether C-O-C | Asymmetric Stretch | 1050 - 1250 | IR |

| Pyrazine Ring | Ring Breathing | ~1020 | Raman |

Chromatographic Separation Techniques

Chromatography is an essential tool for separating the components of a mixture, making it indispensable for the purity assessment and quantification of chemical compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques.

HPLC is the most common method for determining the purity and quantifying the amount of a non-volatile, thermally stable compound like this compound. nih.govunodc.org The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical method for this compound would be a reversed-phase HPLC (RP-HPLC) method. In this setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase. ptfarm.pl The mobile phase often consists of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the principle that more polar compounds will elute from the column faster, while less polar compounds will be retained longer. Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard of known concentration.

A hypothetical HPLC analysis for the purity of a this compound sample is detailed in Table 2.

| Peak No. | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 2.5 | 0.15 | Process Impurity A |

| 2 | 3.8 | 0.20 | Starting Material |

| 3 | 5.2 | 99.55 | This compound |

| 4 | 7.1 | 0.10 | Degradation Product |

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.govresearchgate.net Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight, polarity conferred by the N-H group, and consequently, a high boiling point which may lead to thermal degradation in the GC injector or column. nih.gov

GC is most effectively used for this compound if it is first converted into a more volatile derivative. For instance, the secondary amine of the piperidine ring can be derivatized (e.g., through acylation or silylation) to reduce its polarity and increase its volatility. This allows for analysis at lower temperatures, preventing decomposition. Alternatively, GC can be used to analyze for the presence of volatile impurities or residual solvents from the manufacturing process. When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of these volatile components. nih.govvscht.cz

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure by mapping the electron density of the atoms based on the diffraction pattern of X-rays passing through a single crystal of the compound.

For this compound, a successful single-crystal X-ray diffraction experiment would yield a wealth of structural information, including:

Connectivity: Confirmation of the atomic connections, verifying the pyrazine-ether-piperidine structure.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-N, C-C, C-O) and angles, which can provide insight into the electronic nature of the molecule. For example, the bond lengths within the pyrazine ring can confirm its aromatic character. researchgate.net

Conformation: The exact three-dimensional shape (conformation) of the molecule in the solid state, including the chair conformation of the piperidine ring and the relative orientation of the two ring systems.

If the compound is chiral and a single enantiomer is crystallized, X-ray crystallography can determine its absolute configuration. For an achiral molecule like this compound, the technique reveals how the individual molecules are arranged and packed within the crystal lattice. This information on crystal packing is crucial as it governs physical properties of the solid material, such as melting point, solubility, and stability. The analysis would identify intermolecular interactions, such as hydrogen bonds involving the piperidine N-H group, which play a key role in the formation of the crystal structure.

Supramolecular Chemistry of Pyrazine and Piperidine Hybrid Systems

Design and Synthesis of Pyrazine-Based Donor Tectons for Self-Assembly

In supramolecular chemistry, "tectons" are molecular building blocks designed for self-assembly. Pyrazine (B50134) derivatives are often used as donor tectons due to the Lewis basic nitrogen atoms in the pyrazine ring, which can coordinate to metal ions. rsc.org The synthesis of such tectons typically involves functionalizing a pyrazine core with other groups to control the geometry and properties of the final supramolecular architecture. For a molecule like "2-(Piperidin-4-yloxy)pyrazine", the synthesis would likely involve the nucleophilic substitution of a leaving group on the pyrazine ring with 4-hydroxypiperidine (B117109). The piperidine (B6355638) moiety itself contains a secondary amine, which can act as a hydrogen bond donor, adding another layer of potential intermolecular interaction.

Coordination-Driven Self-Assembly of Metallocycles and Metallacages

Coordination-driven self-assembly is a powerful strategy for constructing complex, well-defined supramolecular structures such as metallocycles and metallacages. This process relies on the predictable coordination bonds between metal ions (acceptors) and organic ligands (donors).

Pyrazine as a Ditopic Bridging Ligand in Supramolecular Architectures

The pyrazine molecule is an excellent ditopic bridging ligand because its two nitrogen atoms are positioned in a linear and rigid fashion (180° apart), capable of connecting two metal centers. This geometry is ideal for the formation of molecular squares or linear coordination polymers. In a hypothetical scenario involving "this compound", the pyrazine nitrogen atoms could coordinate with metal centers, while the piperidine group could influence the solubility, stability, and packing of the resulting metallacycle. The flexibility of the piperidine ring could also introduce conformational effects on the final assembly.

Host-Guest Chemistry Involving Piperidine and Pyrazine Motifs

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or assembly. mdpi.com The cavities of metallacages and the open space within metallocycles formed from pyrazine-based tectons can serve as hosts for various guest molecules. The physicochemical properties of the host's cavity, which would be influenced by the pyrazine and piperidine units, determine its selectivity for different guests. The piperidine moiety could potentially offer a hydrogen-bonding site within a larger host structure, contributing to guest recognition. nih.gov

Investigation of Non-Covalent Interactions

Non-covalent interactions are the driving forces behind self-assembly and molecular recognition in supramolecular chemistry. For "this compound," several such interactions would be anticipated.

Hydrogen Bonding in Crystal Engineering and Solution Phase Aggregation

The piperidine N-H group in "this compound" is a classic hydrogen bond donor. In the solid state, this could lead to the formation of chains or sheets through N-H···N (piperidine to pyrazine) or N-H···O (piperidine to the ether oxygen) hydrogen bonds, significantly influencing the crystal packing. commonorganicchemistry.com In solution, these interactions could lead to aggregation or play a role in the recognition of guest molecules that can act as hydrogen bond acceptors.

Halogen Bonding and Other Non-Covalent Interactions in Molecular Recognition

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base, such as the nitrogen atoms of a pyrazine ring. nih.gov If "this compound" were to be co-crystallized with a halogen bond donor (e.g., an iodoperfluorocarbon), the formation of N···X (where X is a halogen) bonds would be expected. These interactions are highly directional and are a powerful tool in crystal engineering. Other potential non-covalent interactions include π-π stacking between pyrazine rings and C-H···π interactions involving the piperidine and pyrazine rings.

Q & A

Q. What are the optimal synthetic routes for 2-(Piperidin-4-yloxy)pyrazine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols, such as coupling piperidine derivatives with activated pyrazine intermediates. Key steps include:

- Acylchloride and esterification pathways (e.g., using benzoic acid derivatives as starting materials) .

- Catalyzed cyclization : Tungsten-based catalysts enhance pyrazine ring formation via fragmentation mechanisms (e.g., glucose conversion to methyl pyrazines under ammonia) .

- Palladium-mediated cross-coupling : For introducing aryl/heteroaryl groups (e.g., Suzuki-Miyaura borylation with bis(pinacolato)diboron) .

Critical factors include solvent selection, reaction time, and stoichiometric ratios. For example, microwave-assisted synthesis reduces reaction times (e.g., 5 minutes at 433 K for pyridopyrazine derivatives) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural confirmation : IR and identify functional groups (e.g., piperidine N-H stretches at ~3300 cm) and aromatic proton environments .

- Purity assessment : GC-MS and HPLC quantify impurities, with retention times calibrated against standards .

- Crystallographic analysis : X-ray diffraction resolves regioisomerism (e.g., differentiating pyrido[2,3-b]pyrazine vs. pyrido[3,2-b]pyrazine isomers via dihedral angles) .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage conditions : Protect from moisture and light; use inert atmospheres (argon) for hygroscopic derivatives.

- Degradation pathways : Hydrolysis of the piperidin-4-yloxy group may occur under acidic conditions. Stability studies via accelerated aging (e.g., 40°C/75% RH) coupled with HPLC monitoring are recommended .

Advanced Research Questions

Q. How do electronic state couplings (e.g., S1_11/S2_22) in pyrazine derivatives influence photophysical properties?

Methodological Answer:

- Vibrational mode analysis : A 24-mode Hamiltonian model simulates S-S vibronic couplings, revealing conical intersections that govern ultrafast internal conversion (studied via MCTDH wave packet propagation) .

- Spectroscopic benchmarks : Absorption spectra (200–300 nm) correlate with computed potential energy surfaces, highlighting symmetry-driven couplings .

Q. What strategies resolve contradictions in reaction outcomes when synthesizing regioisomers of pyrazine derivatives?

Methodological Answer:

- Regioselective control : Microwave-assisted reactions favor specific pathways (e.g., 2-(4-fluorophenyl)-3-pyridylpyridopyrazine vs. its isomer) .

- Analytical differentiation : Combine flash chromatography with (e.g., singlet splitting patterns identify chlorination positions) .

- Computational prediction : DFT calculations predict thermodynamic stability of isomers, guiding synthetic prioritization.

Q. How do coordination environments affect the basicity and reactivity of piperazine-pyrazine hybrids?

Methodological Answer:

- Basicity modulation : Protonation equilibria of pyrazine-bound [M(CN)] complexes (M = Fe, Ru, Os) show pKa shifts (1.24–0.53) linked to metal electronegativity. NMR chemical shifts (β-protons) validate trends .

- Coordination chemistry : Cadmium(II) complexes with pyrazine-thiolate ligands exhibit NO(HO) octahedral geometries, influencing ligand field stabilization and catalytic activity .

Q. What computational methods model the vibrational dynamics of pyrazine derivatives, and how do they compare with experimental data?

Methodological Answer:

- Multiconfiguration time-dependent Hartree (MCTDH) : Simulates 24-mode vibrational dynamics, reproducing experimental S absorption spectra within 5 nm accuracy .

- Factor analysis of spectral data : Deconvolutes overlapping protonation states in UV-Vis titrations (e.g., [M(CN)pzH] species) .

Data Contradiction Analysis

Example : Conflicting reports on chlorination positions in pyrazine derivatives.

- Resolution : singlets at δ 1.47 and 1.54 (C-3/C-6 protons) confirm C-5 chlorination in 2-(D-arabino-tetraacetoxybutyl)pyrazine derivatives, overriding earlier hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.